molecular formula C21H17ClN4O6S B2986961 1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea CAS No. 391220-10-3

1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea

Cat. No.: B2986961
CAS No.: 391220-10-3
M. Wt: 488.9
InChI Key: NIHHIVSLOAIDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative with three distinct substituents:

  • 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties through chlorine’s electron-withdrawing effect.

Its synthesis likely involves multi-step reactions, such as sulfonylation of urea precursors followed by carbamoylation.

Properties

IUPAC Name

1-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O6S/c1-14-5-11-19(12-6-14)33(31,32)25(17-9-7-15(22)8-10-17)21(28)24-20(27)23-16-3-2-4-18(13-16)26(29)30/h2-13H,1H3,(H2,23,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHHIVSLOAIDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The chemical formula for this compound is C24H25ClN2O2SC_{24}H_{25}ClN_2O_2S. Its structural components include:

  • A chlorophenyl group
  • A methylphenyl sulfonyl group
  • A nitrophenyl carbamoyl moiety

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit notable antibacterial properties. In a study evaluating synthesized compounds, the compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : It showed strong inhibitory activity, with some derivatives achieving IC50 values significantly lower than the reference standard thiourea .
  • Urease : The compound exhibited potent urease inhibition, with IC50 values ranging from 1.13 µM to 6.28 µM for various derivatives . This suggests potential applications in treating conditions related to urease activity, such as urinary tract infections.

Antitumor Activity

The compound's antitumor properties have been linked to its ability to inhibit NADH oxidase activity in HeLa cells. This inhibition was found to be noncompetitive or uncompetitive depending on NADH concentration, indicating a specific mechanism of action that may contribute to its antitumor efficacy .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains, revealing that compounds with similar structural features exhibited varying degrees of antibacterial effectiveness. Compounds with the sulfonamide functionality were particularly effective against gram-positive bacteria.
  • Enzyme Inhibition Studies : In a detailed kinetic analysis, the inhibition of urease by the compound was characterized, showing that it could potentially serve as a therapeutic agent against urease-related disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

Table 1: Substituent Comparison of Urea-Based Compounds
Compound Name Substituent 1 Substituent 2 Substituent 3 Key Functional Groups Reference
Target Compound 4-Chlorophenyl 4-Methylphenylsulfonyl 3-Nitrophenylcarbamoyl Urea, Sulfonyl, Nitro N/A
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea 4-Iodophenyl 4-Methylphenylsulfonyl None Urea, Sulfonyl
1-(4-Chlorophenyl)-3-(4-methylphenyl)urea 4-Chlorophenyl 4-Methylphenyl None Urea
1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea 3-Chlorophenyl 4-Chlorophenyl None Urea
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea 4-Chloro-3-(trifluoromethyl)phenyl 4-Hydroxyphenyl None Urea, Trifluoromethyl, Hydroxy

Key Observations :

  • The 3-nitrophenylcarbamoyl group introduces a unique electron-deficient aromatic system, which may affect reactivity in nucleophilic substitution or redox reactions.

Crystallographic and Conformational Analysis

Table 2: Dihedral Angles and Crystal Packing
Compound Name Dihedral Angle Between Aromatic Rings (°) Crystal Packing Features Reference
Target Compound Not reported Likely dominated by C–H⋯O/N and π–π interactions (inferred) N/A
3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenyl) 75.1 (chlorophenyl) / 39.5 (methylphenyl) C–H⋯H and π–π interactions
(E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-imidazol-4-yl]methanimine ~56° (twist between phenyl rings) C–H⋯N and C–H⋯X (X = Cl, Br) bonds

Key Observations :

  • The sulfanyl (S–) group in results in a larger dihedral angle (75.1°) compared to sulfonyl analogs, suggesting steric or electronic effects influence molecular conformation.
  • Weak interactions (C–H⋯N/O) dominate packing in sulfonated/sulfanylated compounds, as seen in and . The target compound’s nitro group may further stabilize crystal lattices via dipole-dipole interactions.

Physicochemical Properties

Table 3: Calculated and Experimental Properties
Compound Name logP Molecular Weight (g/mol) Solubility (Predicted) Reference
Target Compound ~4.5* ~480.0* Low (due to nitro group) N/A
1-(4-Chlorophenyl)-3-(4-methylphenyl)urea 4.44 260.7 Moderate
1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea 4.43 269.1 Low
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea ~3.8* 367.7 Moderate (hydroxy enhances solubility)

Key Observations :

  • The nitro group in the target compound likely reduces solubility compared to hydroxylated analogs (e.g., ).
  • Higher molecular weight and logP in the target compound suggest increased lipophilicity, which may improve membrane permeability in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.